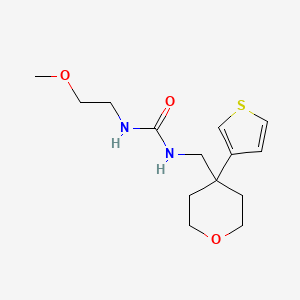
1-(2-methoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTU-106 and has been synthesized using various methods.
Scientific Research Applications
Hydrogel Formation and Anion Influence
Hydrogels are three-dimensional networks that can hold large amounts of water or biological fluids. The study by Lloyd and Steed (2011) explored how anion identity can significantly affect the morphology and rheology of hydrogels formed by urea derivatives. This research emphasizes the potential of urea derivatives in creating tunable hydrogels for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Synthesis and Complex Formation
Ohkanda et al. (1993) investigated the synthesis of N-hydroxyamide-containing heterocycles, revealing their ability to form iron(III) complexes. This synthesis process and the subsequent complex formation highlight the potential for urea derivatives in creating chelating agents for metal ions, which could be beneficial in catalysis or environmental remediation (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) synthesized a series of urea derivatives to assess their antiacetylcholinesterase activity. Their findings indicate the utility of these compounds in designing potential therapeutics for diseases characterized by acetylcholine deficiencies, such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Lithiation and Substitution Reactions
Smith et al. (2013) demonstrated the directed lithiation of urea derivatives, facilitating the synthesis of various substituted products. This research underscores the versatility of urea derivatives in synthetic organic chemistry, offering pathways to a wide range of chemical compounds (Smith, El‐Hiti, & Alshammari, 2013).
Chemokine Receptor Inhibition
Cao et al. (2003) isolated compounds from Wigandia urens, demonstrating weak activity against the CCR5 chemokine receptor. This study presents a foundation for further exploration of urea derivatives in developing new treatments for diseases like HIV, where CCR5 plays a crucial role (Cao, Rossant, Ng, Buss, & Butler, 2003).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-18-8-5-15-13(17)16-11-14(3-6-19-7-4-14)12-2-9-20-10-12/h2,9-10H,3-8,11H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYWIVZVBYNAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCOCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

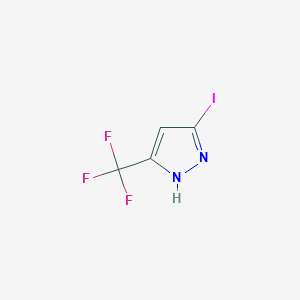

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2753519.png)
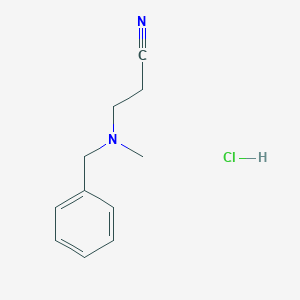
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2753523.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2753525.png)
![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753529.png)
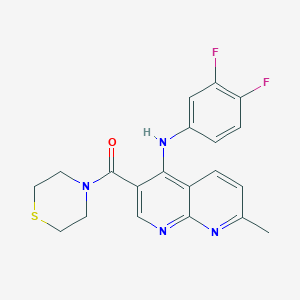
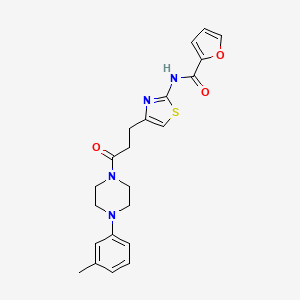
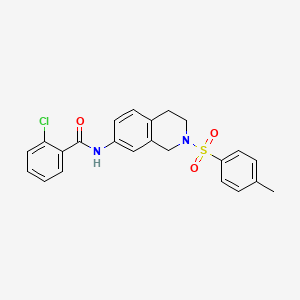
![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)
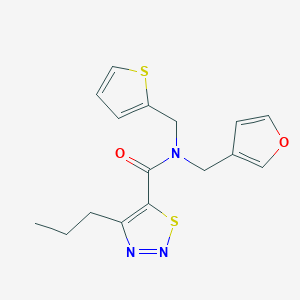
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753537.png)